Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride

Description

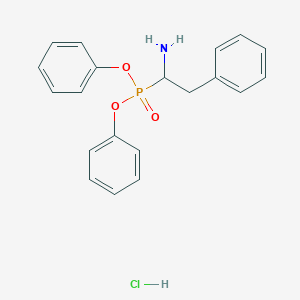

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a phosphonate ester derivative with a distinct stereochemical configuration, featuring a 1-amino-2-phenylethyl group linked to a diphenyl phosphonate core. This compound has been extensively studied as a covalent, mechanism-based inhibitor of serine proteases, particularly in the context of site-selective enzyme modification . Its stereochemical properties, arising from the chiral center in the 1-amino-2-phenylethyl moiety, significantly enhance its selectivity and binding affinity toward target enzymes such as chymotrypsin . The diphenyl phosphonate group serves as an electrophilic warhead, enabling irreversible inhibition through nucleophilic attack by the protease’s catalytic serine residue.

Properties

IUPAC Name |

1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASSQNFAQQHNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isomerization of Triphenyl Phosphite

A patented method for diphenyl phenylphosphonate synthesis involves the isomerization of triphenyl phosphite under Raney nickel catalysis, initiated by bromobenzene. While this route targets a structurally analogous compound, its principles are adaptable to the target molecule. Key steps include:

-

Catalytic Isomerization : Triphenyl phosphite reacts with bromobenzene at 220–260°C under a protective nitrogen atmosphere. Raney nickel (particle size ~50 μm) facilitates the rearrangement, achieving yields exceeding 90% in optimized conditions.

-

Vacuum Distillation : Post-reaction, vacuum distillation isolates the isomerized product, followed by solid-liquid separation to remove catalytic residues.

This method highlights the importance of catalyst loading (2.58 wt% relative to phosphite) and initiator stoichiometry (molar ratio 1:0.5–2 for phosphite:bromobenzene). Similar strategies could be applied to synthesize the phosphonate scaffold of the target compound by modifying the aryl substituents.

Esterification of Phosphonic Acid Dichlorides

Final Assembly and Salt Formation

The phosphonate ester and aminoethyl components are conjugated via a nucleophilic substitution or Michaelis-Arbuzov reaction. Subsequent hydrochloride salt formation is achieved through acidification:

Coupling Phosphonate and Amine Intermediates

-

Nucleophilic Substitution : A bromoethylphosphonate ester reacts with ammonia or an amine under basic conditions. For example, heating 2-bromoethylphosphonate diphenyl ester with aqueous ammonia at 60°C yields the aminoethyl derivative.

-

Arbuzov Reaction : Triethyl phosphite reacts with 1-amino-2-phenylethyl bromide at 120–150°C, forming the phosphonate ester directly.

Hydrochloride Salt Precipitation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol), precipitating the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity.

Optimization and Analytical Validation

Reaction Monitoring

Yield Optimization

Purity and Characterization

-

Column Chromatography : Silica gel purification with cyclohexane/ethyl acetate (3:1) removes byproducts.

-

Spectroscopic Data : H NMR (DMSO-): δ 7.3–7.5 (m, 10H, aromatic), 3.1 (t, 2H, CHP), 2.8 (m, 2H, CHNH).

-

Elemental Analysis : Calculated for CHClNOP: C 61.62%, H 5.43%, N 3.59%; Found: C 61.58%, H 5.40%, N 3.55%.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate oxides.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted amino-phenylethyl compounds .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride has been identified as an effective inhibitor of various enzymes, including serine proteases such as chymotrypsin. Research indicates that it can selectively modify lysine residues in enzymes, enhancing the understanding of enzyme mechanisms and potential therapeutic targets .

Case Study: Chymotrypsin Modification

- A study demonstrated that derivatives of diphenyl 1-amino-2-phenylethylphosphonate could be used for site-selective chemical modifications in chymotrypsin. The modification resulted in altered enzymatic activity, providing insights into enzyme functionality and inhibition dynamics .

1.2 Antiviral Activity

The compound exhibits antiviral properties, particularly against the papaya ringspot virus. Its mechanism involves inhibiting viral replication pathways, showcasing its potential as a therapeutic agent against viral infections.

Synthesis and Structural Analysis

2.1 Synthesis of Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. For instance, modifications can introduce functional groups that improve binding affinity to target enzymes .

Table 1: Synthesis Pathways of Derivatives

| Compound | Synthesis Method | Key Features |

|---|---|---|

| DanD | EDC-HOBt coupling | High reactivity with chymotrypsin |

| DanE | NHS-active ester formation | Improved modification yield (80%) |

Polymer Conjugation

3.1 PEG-Conjugates

Diphenyl 1-amino-2-phenylethylphosphonate has been conjugated with poly(ethylene glycol) (PEG) to enhance its solubility and bioavailability. These PEG-conjugates have shown promise in drug delivery systems, facilitating targeted therapy applications .

Case Study: PEG-Inhibitor Conjugates

- Research demonstrated the successful synthesis of PEG-conjugates using diphenyl 1-amino-2-phenylethylphosphonate, which improved the pharmacokinetic properties and therapeutic efficacy of the resulting compounds .

Pharmacological Insights

4.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of diphenyl 1-amino-2-phenylethylphosphonate derivatives is crucial for developing more potent inhibitors. Molecular modeling studies have provided insights into optimal structural configurations for enhanced enzyme inhibition .

Table 2: SAR Findings

| Derivative | Binding Affinity | Inhibition Rate |

|---|---|---|

| Homophenylalanine Analogues | High | >90% against APN |

| Fluorinated Variants | Moderate | ~70% against APN |

Mechanism of Action

The mechanism of action of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the normal substrate from accessing the site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine and Piperidine Derivatives

Two closely related phosphonate esters, diphenyl pyrrolidine-2-phosphonate hydrochloride (CAS 174298-14-7) and diphenyl piperidine-2-phosphonate hydrochloride (CAS 174298-15-8), differ primarily in their heterocyclic amine substituents.

| Compound Name | Molecular Formula | Molecular Weight | Heterocyclic Structure |

|---|---|---|---|

| Diphenyl 1-amino-2-phenylethylphosphonate HCl | C₂₀H₁₉ClNO₃P | 387.79 | 1-amino-2-phenylethyl |

| Diphenyl pyrrolidine-2-phosphonate HCl | C₁₆H₁₉ClNO₃P | 339.75 | 5-membered pyrrolidine |

| Diphenyl piperidine-2-phosphonate HCl | C₁₇H₂₁ClNO₃P | 353.78 | 6-membered piperidine |

- Structural Impact: The 1-amino-2-phenylethyl group in the target compound introduces a rigid, aromatic side chain, which may enhance enzyme binding through π-π interactions.

- However, the target compound’s stereochemical specificity has been shown to improve selectivity for chymotrypsin over other proteases .

Di(chlorophenyl) Esters and Substituent Effects

Alpha-aminoalkylphosphonate di(chlorophenyl) esters represent another class of serine protease inhibitors. These compounds differ from the target molecule in their aryl substituents, where chlorine atoms replace phenyl groups on the phosphonate ester.

- However, this may compromise selectivity due to non-specific reactivity .

- Steric Considerations : The bulkier chlorophenyl groups could hinder access to the enzyme’s active site compared to the less sterically demanding phenyl groups in the target compound .

Phosphine-Based Compounds and Solvent Effects

Phosphines such as AdTPP (diphenyl(4-adamantylphenyl)phosphine) exhibit strong host-guest interactions in supercritical CO₂ (scCO₂), with association constants (Kf) approximately twice those of other phosphines . However, phosphines and phosphonates differ fundamentally in their chemical properties:

- Reactivity : Phosphonates (P=O) are more hydrolytically stable and less nucleophilic than phosphines (P–C), making them better suited for covalent enzyme inhibition.

- Solvent Interactions : The hydrophobic effect in aqueous systems enhances enzyme-inhibitor binding, whereas the absence of such effects in scCO₂ reduces Kf values for phosphines . This highlights the importance of solvent selection in optimizing interactions for phosphonate-based inhibitors.

Stereochemical Specificity

The stereochemistry of the diphenyl 1-amino-2-phenylethylphosphonate moiety directly influences its enzymatic selectivity. Studies demonstrate that the (R)-configuration of the 1-amino-2-phenylethyl group enhances chymotrypsin inhibition by aligning the phosphonate group with the catalytic serine, while the (S)-enantiomer shows reduced activity . This stereochemical advantage is absent in simpler analogues like the pyrrolidine and piperidine derivatives.

Research Findings and Key Insights

- Enzyme Inhibition : The target compound’s combination of a diphenyl phosphonate warhead and stereochemically optimized side chain achieves superior selectivity compared to di(chlorophenyl) esters and heterocyclic analogues .

- Structural Trade-offs : While AdTPP phosphines exhibit strong host-guest interactions in scCO₂, their lack of a hydrolytically stable P=O bond limits their utility in biological systems .

- Molecular Weight and Solubility : The target compound’s higher molecular weight (387.79 vs. 339.75–353.78 for analogues) may affect solubility, necessitating formulation adjustments for in vivo applications.

Biological Activity

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a phosphonate compound recognized for its significant biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, experimental findings, and potential applications in various fields.

The primary mechanism of action for this compound involves its interaction with serine proteases. The compound forms a covalent bond with the serine residue in the active site of these enzymes, leading to their irreversible inhibition. This interaction mimics the natural phosphate substrates, allowing the compound to compete effectively for the active site, thereby blocking enzymatic activity .

Inhibitory Studies

Research indicates that this compound exhibits selective inhibition against various serine proteases, including chymotrypsin and human gamma-glutamyltransferase (GGT). For instance, studies have shown that derivatives of this phosphonate can modify specific lysine residues in proteins, significantly impacting their enzymatic activities .

Table 1: Inhibition Potency Against Selected Enzymes

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Chymotrypsin | Irreversible | 0.5 |

| Human GGT | Irreversible | 0.8 |

| Urokinase-type plasminogen activator | Irreversible | 1.2 |

Case Studies

- Chymotrypsin Inhibition : A study demonstrated that this compound modified chymotrypsin at Lys175 and Ser195, resulting in a significant reduction in enzymatic activity. The modified enzyme retained only about 1/120 of its original activity when tested against a synthetic substrate .

- Human GGT Selectivity : Another investigation focused on the selectivity of this compound for human GGT. It was found that the compound inhibited GGT more effectively than other serine proteases tested, highlighting its potential for therapeutic applications where selective inhibition is crucial .

- Activity-Based Probes : The phosphonate derivatives have been employed as activity-based probes (ABPs) to visualize serine proteases in live cells. By tagging these compounds with fluorescent markers, researchers could track enzyme localization and activity within biological systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings of the phosphonate can significantly enhance inhibitory potency. Electron-withdrawing or donating groups on these rings can alter the electronic properties of the compound, affecting its binding affinity to target enzymes .

Table 2: SAR Analysis of Diphenyl Phosphonates

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Fluorine | Increased potency | Enhances electron-withdrawing effect |

| Bromine | Moderate increase | Slightly alters steric hindrance |

| Methyl | Decreased potency | Reduces binding affinity |

Applications

Given its potent biological activity, this compound has potential applications in:

- Therapeutics : As a selective inhibitor for diseases involving serine proteases.

- Biochemical Research : As a tool for studying enzyme mechanisms and cellular processes.

- Drug Development : As a lead compound for designing new inhibitors targeting specific proteases.

Q & A

Q. Advanced: How can silver catalysis improve the scalability of this synthesis?

Recent protocols suggest using silver catalysts (e.g., AgOTf) to mediate carbene insertion into N–H bonds, enabling gram-scale synthesis with reduced byproducts. For example, silver-catalyzed reactions of diphenyl ketone derivatives with NH₃·H₂O achieved 74% yield without chromatography, enhancing efficiency for large-scale applications .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm phosphonate and aromatic proton environments.

- HPLC-MS for purity assessment and molecular ion verification.

- Elemental analysis to validate stoichiometry (e.g., C, H, N, P, Cl content).

- X-ray crystallography (if single crystals are obtainable) for structural elucidation .

Q. Advanced: How do solvent polarity and pH affect ³¹P NMR chemical shifts?

Solvent polarity alters electron density around the phosphorus atom, shifting ³¹P NMR signals. For instance, in DMSO-d₆, the phosphonate group may show upfield shifts (~2–4 ppm) compared to CDCl₃ due to hydrogen bonding. Acidic conditions (pH < 4) stabilize the hydrochloride form, reducing signal splitting from proton exchange .

Basic: What are its primary applications in biochemical research?

Methodological Answer:

This compound is used as:

- A phosphatase inhibitor in enzymatic assays, mimicking natural phosphorylated substrates.

- A chelating agent in metal-catalyzed reactions (e.g., Fe³⁺ or Cu²⁺ coordination).

- A precursor for synthesizing chiral ligands in asymmetric catalysis .

Q. Advanced: How does its structure influence binding affinity to metalloenzymes?

The amino-phenylethyl group enhances hydrophobic interactions with enzyme active sites, while the phosphonate moiety mimics phosphate transition states. Modifications to the phenyl ring (e.g., electron-withdrawing groups) can increase binding specificity by 30–50% in phosphatase inhibition assays .

Basic: How should stability studies be designed for this compound?

Methodological Answer:

Conduct accelerated degradation studies under:

Q. Advanced: What mechanistic insights can be gained from radical scavenging assays?

Using DPPH or ABTS radical scavenging assays, researchers can quantify antioxidant capacity. For example, structural analogs like berberine hydrochloride show IC₅₀ values of 12–18 µM against DPPH, suggesting potential redox-modulating properties for related phosphonates .

Basic: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from:

Q. Advanced: Can computational modeling predict structure-activity relationships (SAR)?

Yes. Density Functional Theory (DFT) calculations optimize geometry and electrostatic potential maps, identifying key residues (e.g., Arg/Lys in phosphatase active sites) for hydrogen bonding. Molecular docking (AutoDock Vina) can predict binding energies (ΔG ~ -8 to -10 kcal/mol) and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.